Sulbutiamine

Pharmacokinetics Brain Penetration Thiamine Derivatives

Sulbutiamine is a synthetic thiamine dimer featuring a disulfide bridge and isobutyryl esterification, conferring high lipophilicity for superior blood-brain barrier penetration. Unlike generic thiamine or benfotiamine—which fails to elevate brain thiamine—sulbutiamine bypasses the saturable BBB transporter, robustly increasing brain thiamine triphosphate and modulating central glutamatergic/dopaminergic systems. Clinically validated to reduce fatigue scores by 37% (n=326 trial), it is the definitive research tool for CNS-focused energy metabolism, neuroprotection, and cognitive function studies. Choose sulbutiamine when brain bioavailability and central pharmacodynamics are non-negotiable.

Molecular Formula C32H46N8O6S2
Molecular Weight 702.9 g/mol
Cat. No. B7891585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulbutiamine
Molecular FormulaC32H46N8O6S2
Molecular Weight702.9 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C
InChIInChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)/b27-21+,28-22+
InChIKeyCKHJPWQVLKHBIH-GPAWKIAZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulbutiamine: A Lipophilic Thiamine Disulfide Dimer for Enhanced CNS Bioavailability and Fatigue Management


Sulbutiamine is a synthetic thiamine (vitamin B1) derivative, chemically defined as a dimer of two modified thiamine molecules linked by a disulfide bridge [1]. This molecular architecture confers high lipophilicity, enabling it to cross the blood-brain barrier (BBB) significantly more readily than water-soluble thiamine [2]. Upon CNS entry, it is metabolized back to thiamine, leading to elevated brain levels of thiamine and its phosphate esters [3]. Clinically, it is indicated for the treatment of asthenia (chronic fatigue) and is investigated for its nootropic and neuroprotective properties [4].

Sulbutiamine Differentiation: Why Thiamine or Benfotiamine Cannot Substitute for Sulbutiamine's CNS-Targeted Effects


Generic thiamine (vitamin B1) or its other lipophilic analog, benfotiamine, cannot be reliably substituted for sulbutiamine due to fundamental differences in their pharmacokinetic and pharmacodynamic profiles. While benfotiamine effectively elevates thiamine levels in peripheral tissues, it demonstrates no significant effect on brain thiamine concentrations . Conversely, sulbutiamine's unique disulfide dimer structure and isobutyryl esterification enable it to bypass the saturable thiamine transporter at the BBB, directly increasing brain thiamine triphosphate and other active esters [1]. Furthermore, sulbutiamine modulates specific central neurotransmitter systems (glutamatergic, dopaminergic) in a manner not observed with thiamine or benfotiamine, which is critical for its anti-fatigue and cognitive effects [2].

Sulbutiamine Product-Specific Quantitative Evidence: Head-to-Head Comparisons vs. Thiamine, Benfotiamine, and Placebo


Superior Brain Thiamine Elevation: Sulbutiamine vs. Thiamine in a Rat Model

Sulbutiamine demonstrates significantly superior elevation of brain thiamine compounds compared to thiamine. A chronic 2-week injection study in rats comparing equimolar doses of sulbutiamine (52 mg/kg) and thiamine (50 mg/kg) showed sulbutiamine increased total circulating thiamine levels 2.41-fold higher than thiamine itself [1]. More importantly, sulbutiamine uniquely increased thiamine triphosphate levels in the brain (hippocampus, medulla, cerebellum, cortex, and kidney), an effect not seen with thiamine [1].

Pharmacokinetics Brain Penetration Thiamine Derivatives

Clinical Anti-Fatigue Efficacy: Sulbutiamine vs. Placebo in Chronic Postinfectious Fatigue

Sulbutiamine demonstrated statistically significant superiority over placebo in reducing fatigue in a randomized, double-blind trial. In 326 patients with chronic postinfectious fatigue, a 600 mg/day dose of sulbutiamine resulted in a 37% reduction in fatigue scores compared to baseline, with a statistically significant difference versus placebo (P < 0.01) by day 7 of treatment [1].

Clinical Trial Anti-Fatigue Asthenia

Neuroprotection in Ischemic Model: Sulbutiamine Reduces Neuronal Death

Sulbutiamine provided significant neuroprotection against oxygen-glucose deprivation (OGD), an in vitro model of ischemia. In rat hippocampal CA1 pyramidal neurons, OGD caused a 6.1-fold increase in cell death. Treatment with 50 µM sulbutiamine significantly attenuated this damage, reducing the increase in cell death to a 4.1-fold increase [1].

Neuroprotection In Vitro Ischemia Hippocampal Neurons

Differential CNS Receptor Modulation vs. Benfotiamine and Thiamine

Sulbutiamine exerts unique modulatory effects on central neurotransmitter systems not observed with thiamine or benfotiamine. Chronic treatment in rats induced a significant decrease in kainate (glutamate) receptor binding sites and an increase in D1 dopamine receptor binding sites in the prefrontal and cingular cortex [1]. This central neuromodulation is a class-level characteristic of brain-penetrant thiamine disulfides like sulbutiamine and fursultiamine, and is distinct from peripherally-acting analogs .

Neurotransmission Glutamate Receptors Dopamine Receptors

Enhanced In Vitro Anticancer Potency vs. Thiamine

Sulbutiamine dramatically enhances the in vitro anticancer potency compared to thiamine. In crystal violet proliferation assays, thiamine's antiproliferative IC50 value was in the millimolar (mM) range. However, both sulbutiamine and benfotiamine reduced the effective IC50 value to the micromolar (µM) equivalent range, representing a >1000-fold increase in potency [1].

Anticancer Thiamine Mimetics In Vitro Pharmacology

Sulbutiamine Application Scenarios: From Fatigue Research to Neuroprotection Studies


CNS Bioavailability and Brain Thiamine Elevation Studies

Sulbutiamine is the compound of choice for researchers requiring a tool to robustly elevate brain thiamine and its active phosphate esters in animal models. Its 2.41-fold superior ability to increase circulating thiamine levels over equimolar thiamine, coupled with its unique capacity to increase brain thiamine triphosphate, makes it ideal for investigating the central roles of thiamine in energy metabolism, neuroprotection, and cognitive function [1].

Clinical Research on Asthenia and Central Fatigue Syndromes

Sulbutiamine is indicated for clinical studies targeting central fatigue mechanisms. The evidence from a large, placebo-controlled trial (n=326) demonstrating a 37% reduction in fatigue scores supports its use as an active pharmaceutical ingredient or reference standard in trials for asthenia, post-infectious fatigue, and fatigue associated with neurological conditions like multiple sclerosis [REFS-1, REFS-2].

In Vitro Models of Ischemia and Neurodegeneration

Sulbutiamine is a valuable tool for in vitro neuroprotection research, particularly in models of ischemia. The quantified ability of 50 µM sulbutiamine to reduce OGD-induced neuronal death by approximately 33% in hippocampal neurons validates its use as a neuroprotective compound for investigating mechanisms of ischemic injury and screening for synergistic agents [1].

CNS Receptor Pharmacology and Neuromodulation Studies

Sulbutiamine is essential for studies focused on central glutamatergic and dopaminergic modulation. Its unique, class-specific effects on kainate and D1 receptor binding in the prefrontal cortex differentiate it from peripherally-acting thiamine analogs like benfotiamine. This makes it the preferred compound for exploring novel therapeutic approaches for cognitive and mood disorders involving these neurotransmitter systems [1].

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